What are the chemical and physical properties of cyclohexyl acetate?
What are the chemical and physical properties of cyclohexyl acetate?
An In-depth Technical Guide to the Chemical and Physical Properties of Cyclohexyl Acetate
Introduction
Cyclohexyl acetate (CAS No. 622-45-7) is an organic compound classified as a carboxylic ester.[1][2] It is synthesized from cyclohexanol and acetic acid.[2][3] This colorless to pale yellow liquid is characterized by a pleasant, fruity odor reminiscent of amyl acetate.[1][2][4] Due to its aroma, it is widely utilized as a fragrance and flavoring agent in perfumes, cosmetics, and food products.[2][5][6] Additionally, its excellent solvency for a range of organic compounds makes it a valuable solvent in the production of resins, coatings, and adhesives.[2][5]
Chemical and Physical Properties
Cyclohexyl acetate is a flammable liquid and its vapors can form explosive mixtures with air above its flash point of 58°C.[7][8] It is slightly less dense than water and exhibits low solubility in water, but is miscible with common organic solvents like ethanol and ether.[1][2][9][10][11]
General Properties and Identifiers
| Property | Value |
| IUPAC Name | cyclohexyl acetate[1] |
| Synonyms | Acetic acid, cyclohexyl ester; Cyclohexanyl acetate[3][4][7] |
| CAS Number | 622-45-7[11][12] |
| Molecular Formula | C₈H₁₄O₂[2][7] |
| Molecular Weight | 142.20 g/mol [1][2][12][13] |
| Appearance | Colorless to pale yellow, oily liquid[1][2][5][6] |
| Odor | Fruity, sweet, reminiscent of amyl acetate[1][2][4][12] |
| InChI | InChI=1S/C8H14O2/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3[1][12][13] |
| InChIKey | YYLLIJHXUHJATK-UHFFFAOYSA-N[1][12][13] |
| SMILES | CC(=O)OC1CCCCC1[1][12][13] |
Physical Properties
| Property | Value | Conditions |
| Boiling Point | 172 - 177 °C[4][10][12][13] | @ 760 mmHg |
| Melting Point | -65 °C[4][7][14] | |
| Density | 0.966 - 0.978 g/mL[4][12][13] | @ 20-25 °C |
| Refractive Index | 1.436 - 1.443[4][12][13] | @ 20 °C |
| Solubility in Water | 0.2 - 2 g/L (Slightly soluble)[1][7][10] | @ 20-25 °C |
| Solubility | Miscible with ethanol, ether, and other organic solvents[1][2][10][11][15] | |
| Vapor Pressure | 1.12 - 11.0 mmHg[1][4][10] | @ 20-25 °C |
| Vapor Density | 4.9 (Air = 1)[1][7] | |
| Flash Point | 58 °C (136 °F)[4][7][9] | Closed Cup |
| Autoignition Temp. | 330 - 335 °C (626 - 635 °F)[1][7] | |
| Viscosity | 2.27 - 2.34 mm²/s[7] | @ 20 °C |
| logP (o/w) | 2.64[1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of cyclohexyl acetate.
| Technique | Key Data Points |
| ¹H NMR | (400 MHz, CDCl₃): δ 4.71-4.77 (m, 1H), 2.06 (s, 3H), 1.86-1.88 (m, 2H), 1.71-1.74 (m, 2H), 1.52-1.58 (m, 1H), 1.22-1.46 (m, 5H) ppm[16] |
| ¹³C NMR | (100 MHz, CDCl₃): δ 171.0, 73.0, 31.7, 25.4, 23.8, 21.4 ppm[16] |
| FTIR | C=O stretch: ~1711-1720 cm⁻¹[17] |
| Mass Spec. (EI) | Top 5 Peaks (m/z): 43, 67, 82, 54, 55[1] |
Chemical Reactivity and Stability
Cyclohexyl acetate is a stable compound under normal conditions.[18] It is classified as an ester and exhibits reactivity typical of this functional group.
-
Reactivity with Oxidants : It reacts with strong oxidants, which can generate fire and explosion hazards.[7][8]
-
Hydrolysis : Like other esters, it can undergo hydrolysis in the presence of strong acids or bases, breaking down into cyclohexanol and acetic acid.[3]
-
Reactivity with Acids : Esters react with acids to liberate heat, along with the parent alcohol and acid. Strong oxidizing acids can cause a vigorous, exothermic reaction.[5][9]
-
Hazardous Decomposition : When heated to decomposition, it may emit acrid smoke and irritating fumes.[1][5][8]
Experimental Protocols
Synthesis of Cyclohexyl Acetate via Fischer Esterification
The most common method for synthesizing cyclohexyl acetate is the Fischer esterification of cyclohexanol with acetic acid, using a strong acid catalyst.[2][19]
Materials and Equipment:
-
Reactants : Cyclohexanol, Acetic Acid (or Acetic Anhydride)[2]
-
Solvents/Reagents : Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.[19]
-
Equipment : Round-bottom flask, heating mantle, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.[19]
Procedure:
-
Reaction Setup : In a round-bottom flask, combine cyclohexanol and acetic acid.[19]
-
Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid. The reaction is exothermic.[19]
-
Reaction : Heat the mixture to reflux and maintain for several hours. The progress can be monitored using Thin Layer Chromatography (TLC).[19][20]
-
Work-up - Quenching : After cooling, carefully pour the reaction mixture into ice-cold water.[19]
-
Work-up - Extraction : Transfer the mixture to a separatory funnel and extract the product into diethyl ether.[19]
-
Work-up - Neutralization : Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[19]
-
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.[19]
-
Purification : Purify the crude product by fractional distillation under reduced pressure to obtain pure cyclohexyl acetate.[19]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation : Dissolve a small amount of the purified cyclohexyl acetate in a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra using a high-frequency NMR spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is typically used as an internal standard.[21]
Infrared (IR) Spectroscopy:
-
Sample Preparation : For a liquid sample like cyclohexyl acetate, a spectrum can be obtained by placing a drop of the neat liquid between two salt (NaCl or KBr) plates.[17]
-
Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[17]
Mass Spectrometry (MS):
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) system for separation.
-
Ionization : Use a method like Electron Ionization (EI) at a standard energy of 70 eV to fragment the molecule.[17]
-
Data Acquisition : The mass-to-charge ratios (m/z) of the resulting fragments are recorded to produce the mass spectrum.[17]
Mandatory Visualizations
Caption: Fischer esterification of cyclohexanol and acetic acid.
Caption: General workflow for synthesis and analysis.
Caption: Relationship between properties and applications.
References
- 1. Cyclohexyl acetate | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CAS 622-45-7: Cyclohexyl acetate | CymitQuimica [cymitquimica.com]
- 4. cyclohexyl acetate, 622-45-7 [thegoodscentscompany.com]
- 5. Cyclohexyl acetate | 622-45-7 [chemicalbook.com]
- 6. Buy Cyclohexyl acetate | 622-45-7 [smolecule.com]
- 7. ICSC 0426 - CYCLOHEXYL ACETATE [inchem.org]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 622-45-7 Name: Cyclohexyl acetate [xixisys.com]
- 9. CYCLOHEXYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. scent.vn [scent.vn]
- 11. chemicalbull.com [chemicalbull.com]
- 12. 酢酸シクロヘキシル ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 13. Cyclohexyl acetate 99 622-45-7 [sigmaaldrich.com]
- 14. Human Metabolome Database: Showing metabocard for Cyclohexyl acetate (HMDB0031352) [hmdb.ca]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. rsc.org [rsc.org]
